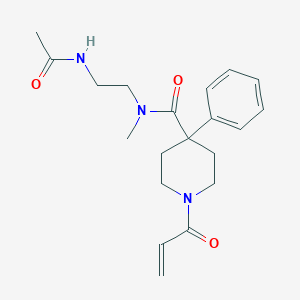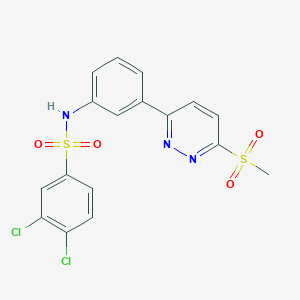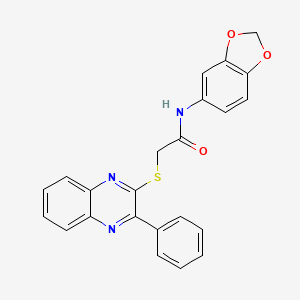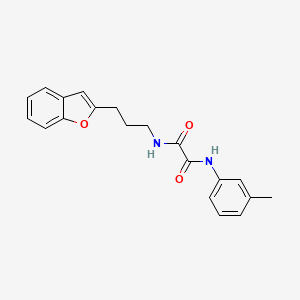
N-(2-Acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AM404 is a derivative of the fatty acid amide hydrolase (FAAH) inhibitor, arachidonoylserotonin, and is known to interact with the endocannabinoid system. The purpose of
Mechanism of Action
N-(2-Acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide acts as an inhibitor of FAAH, which is responsible for the breakdown of the endocannabinoid anandamide. By inhibiting FAAH, this compound increases the levels of anandamide in the body, leading to activation of the endocannabinoid system. This activation can lead to a variety of effects, including pain relief, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to have analgesic effects, reducing pain in animal models of acute and chronic pain. It has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of increased anandamide levels without affecting other pathways. Additionally, this compound has been shown to be effective in animal models of pain and inflammation, making it a useful tool for studying these conditions.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound is specific for FAAH inhibition, it may also interact with other pathways in the body, leading to unintended effects. Additionally, the effects of this compound may differ between animal models and humans, making it important to validate findings in multiple models.
Future Directions
There are several future directions for research on N-(2-Acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, there is interest in studying the effects of this compound on the gut-brain axis and its potential as a treatment for gastrointestinal disorders such as irritable bowel syndrome. Finally, there is interest in developing more specific FAAH inhibitors that may have fewer off-target effects than this compound.
Synthesis Methods
N-(2-Acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of piperidine with 4-chlorobenzophenone, followed by the reaction with N-methyl-N-(2-hydroxyethyl)acetamide. The resulting product is then reacted with acetic anhydride to form this compound.
Scientific Research Applications
N-(2-Acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a potential treatment for a variety of conditions such as pain, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-(2-acetamidoethyl)-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-4-18(25)23-13-10-20(11-14-23,17-8-6-5-7-9-17)19(26)22(3)15-12-21-16(2)24/h4-9H,1,10-15H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNFSSUSQWWTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN(C)C(=O)C1(CCN(CC1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl n-[trans-4-hydroxypyrrolidin-3-yl]carbamate hcl](/img/structure/B2764274.png)
![N1-(o-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2764275.png)

![Ethyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2764277.png)






![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)
![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)